(3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol
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Overview
Description
The compound (3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol is a complex steroid derivative This compound features a unique structure combining androsta-5,16-diene and pyridine moieties, which may contribute to its distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol typically involves multi-step organic synthesis techniques. The process begins with the preparation of the androsta-5,16-diene backbone, which can be achieved through various methods, including the oxidation of suitable steroid precursors.
Oxidation: The initial step involves the oxidation of a steroid precursor to form the androsta-5,16-diene structure. Common oxidizing agents include chromium trioxide (CrO₃) and pyridinium chlorochromate (PCC).
Hydroxylation: The introduction of hydroxyl groups at specific positions is achieved through hydroxylation reactions. Reagents such as osmium tetroxide (OsO₄) or hydrogen peroxide (H₂O₂) in the presence of catalysts can be used.
Pyridine Introduction: The pyridine moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques like the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering its biological activity. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to modify the double bonds or carbonyl groups within the molecule. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups. Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium (Pd) for cross-coupling reactions
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, steroid derivatives are often studied for their potential as hormone analogs or inhibitors. This compound could be investigated for its effects on steroid hormone receptors or enzymes involved in steroid metabolism.
Medicine
In medicine, compounds like (3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol are explored for their therapeutic potential. They may exhibit anti-inflammatory, anti-cancer, or anti-microbial properties, making them candidates for drug development.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or as a precursor for other valuable chemical products.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, steroid derivatives can interact
Properties
CAS No. |
186826-70-0 |
---|---|
Molecular Formula |
C₄₃H₅₇NO₂ |
Molecular Weight |
619.92 |
Origin of Product |
United States |
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